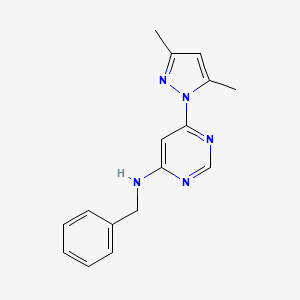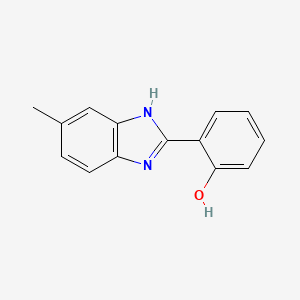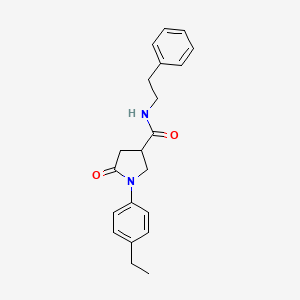
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as DOC, is a psychoactive drug that belongs to the family of phenethylamines. This compound was first synthesized in 1970 by Alexander Shulgin, a renowned American chemist, and pharmacologist. Since then, DOC has gained significant attention from the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is known to play a crucial role in the regulation of mood, cognition, and perception, which may explain the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of pupils, and altered perception of time and space. These effects are similar to those produced by other psychedelics such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of this receptor in more detail, which may lead to a better understanding of its role in mental illness and other conditions. However, the use of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is also limited by its potential for abuse and its illegal status in many countries.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, including its use as a therapeutic agent for mental illnesses, its potential as a tool for studying the 5-HT2A receptor, and its potential for use in the development of new drugs with similar mechanisms of action. Additionally, further research is needed to fully understand the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide and its potential for addiction and abuse.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, or N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, is a promising compound with potential therapeutic applications and unique mechanism of action. While further research is needed to fully understand its effects and potential uses, N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide represents an exciting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclohexanone in the presence of hydrochloric acid and sodium cyanoborohydride. This process leads to the formation of N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide, which can then be purified and used for further research.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of mental illnesses such as depression and anxiety. Several studies have suggested that N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide may have a positive effect on mood and emotional regulation, making it a promising candidate for future drug development.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMGOXAAZFECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)

![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![2-{[4-(2,3,6-trimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152230.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)
![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
